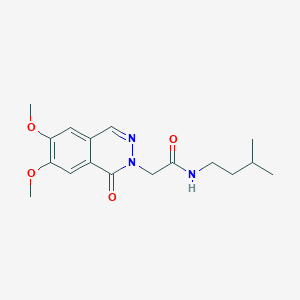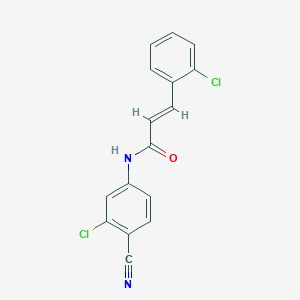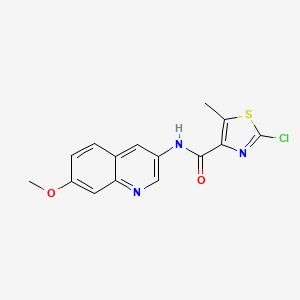
2-(6,7-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(3-methylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a phthalazinone core, which is often associated with bioactive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.
Acylation: The acetyl group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the acylated intermediate with 3-methylbutylamine under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, carbonylated, or alkylated derivatives of the original compound.
科学的研究の応用
2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Methoxy-Substituted Aromatics: Compounds with methoxy groups on aromatic rings.
Amides: Compounds with similar amide functional groups.
Uniqueness
The uniqueness of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
特性
分子式 |
C17H23N3O4 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
2-(6,7-dimethoxy-1-oxophthalazin-2-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C17H23N3O4/c1-11(2)5-6-18-16(21)10-20-17(22)13-8-15(24-4)14(23-3)7-12(13)9-19-20/h7-9,11H,5-6,10H2,1-4H3,(H,18,21) |
InChIキー |
PLOIRHYTWTZKPL-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)CN1C(=O)C2=CC(=C(C=C2C=N1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B11019545.png)
![N~1~-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11019548.png)
![4-{[4-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B11019558.png)

![Methyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11019567.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11019575.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11019579.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11019585.png)

![1-(2-chlorobenzyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019595.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019598.png)
![ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11019604.png)

![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11019614.png)
